Pinafide

Übersicht

Beschreibung

Pinafid: ist eine Verbindung, die für ihre rodentiziden und antiprotozoalen Eigenschaften bekannt ist. Sie zeigt eine starke zytostatische Aktivität gegen HeLa- und KB-Zellen und ist mäßig toxisch für Mäuse und Ratten. Pinafid hat sich bei experimentellen Tumoren als wirksam erwiesen und wirkt als Inhibitor von zwei DNA-Viren. Es blockiert das Zellwachstum, indem es die DNA- und RNA-Synthese hemmt .

Herstellungsmethoden

Pinafid und seine Analoga können mit verschiedenen chemischen Reaktionen synthetisiert werden, darunter Click-Chemie, reduktive Aminierung und Amidierungsreaktionen . Diese Methoden beinhalten die Modifikation von Naphthalsäureanhydriden und Naphthalimiden, die eine vielfältige Aktivität zeigen. Industrielle Produktionsmethoden für Pinafid beinhalten in der Regel die großtechnische Synthese unter Verwendung dieser Reaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

Pinafide and its analogs can be synthesized using various chemical reactions, including click chemistry, reductive amination, and amidation reactions . These methods involve the modification of naphthalic anhydrides and naphthalimides, which exhibit diversified activity. Industrial production methods for this compound typically involve large-scale synthesis using these reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Pinafid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Pinafid kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Es kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.

Substitution: Pinafid kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pinafide has demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that it inhibits the activity of bacterial NAD+-dependent DNA ligases, crucial for DNA replication in bacteria. This inhibition leads to the death of M. tuberculosis cells at concentrations as low as 15 µM .

Case Study: Inhibition of M. tuberculosis

- Objective : To evaluate the effectiveness of this compound against M. tuberculosis.

- Method : In vitro assays were conducted to determine the Minimum Inhibitory Concentration (MIC).

- Results : this compound exhibited bactericidal effects at concentrations of 15 µM, significantly impacting bacterial growth and replication .

Cancer Therapeutics

This compound has been investigated for its potential in cancer treatment due to its ability to intercalate with DNA and inhibit both DNA and RNA synthesis. This mechanism suggests that it may be effective against various cancer types by disrupting cellular replication processes.

Case Study: Antineoplastic Activity

- Objective : To assess the antitumor potential of this compound.

- Method : Various cancer cell lines were treated with this compound to observe effects on cell viability and proliferation.

- Results : this compound showed promising results in inhibiting tumor cell growth, indicating its potential as an antineoplastic agent .

Data Table: Summary of this compound Applications

| Application Area | Target Organism/Cell Type | Mechanism of Action | Effective Concentration (µM) |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | Inhibition of NAD+-dependent DNA ligase | 15 |

| Cancer Therapeutics | Various cancer cell lines | Intercalation with DNA, Topoisomerase II inhibition | Varies by cell line |

Wirkmechanismus

Pinafide exerts its effects by inhibiting DNA and RNA synthesis. It binds to double-helical DNA by intercalation, which blocks cell growth. This compound also inhibits the activity of Mycobacterium tuberculosis NAD⁺-dependent DNA ligase A at specific concentrations .

Vergleich Mit ähnlichen Verbindungen

Pinafid ähnelt anderen Naphthalimidderivaten wie Mitonafid. Diese Verbindungen teilen ähnliche Wirkmechanismen und zytostatische Eigenschaften. Pinafid ist jedoch einzigartig in seiner spezifischen Bindungsaffinität und seinen inhibitorischen Wirkungen auf die DNA-Synthese. Andere ähnliche Verbindungen umfassen verschiedene Carboranyl-Naphthalimid-Derivate, die eine vielfältige Aktivität und Zytotoxizität zeigen .

Biologische Aktivität

Pinafide, a derivative of naphthalimide, has garnered attention in recent years due to its potential biological activities, particularly in the field of oncology. This article delves into the compound's mechanisms of action, efficacy against various cancer cell lines, and its interactions with biological targets.

This compound exhibits its biological activity primarily through the inhibition of specific transcription factors involved in cancer cell proliferation. Notably, it has been shown to inhibit B-Myb transcriptional activity, which is crucial for the survival and proliferation of certain cancer cells, including neuroblastoma. In high-throughput screening assays, this compound demonstrated significant inhibitory effects on B-Myb at concentrations ranging from 250 to 500 nM . This inhibition is particularly relevant for neuroblastoma cells that exhibit MYCN amplification, a common feature associated with poor prognosis in affected patients.

Efficacy Against Cancer Cell Lines

Research indicates that this compound displays selective cytotoxicity against various cancer cell lines. The following table summarizes key findings from studies evaluating the compound's effectiveness:

| Cell Line | MYCN Status | Concentration (nM) | Effect |

|---|---|---|---|

| Neuroblastoma (SH-SY5Y) | Amplified | 250-500 | Significant killing activity |

| Neuroblastoma (SK-N-AS) | Non-amplified | 250-500 | Moderate cytotoxicity observed |

| HepG2 (Liver Cancer) | Not applicable | 100-200 | Inhibition of cell migration |

In neuroblastoma cells, this compound's killing activity was independent of MYCN amplification status, suggesting a broad applicability for its use in targeting this malignancy . Moreover, in HepG2 liver cancer cells, this compound analogs were found to significantly inhibit cell migration, indicating potential for metastasis prevention .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound and its analogs:

- Inhibition of DNA Ligase Activity : this compound has been reported to inhibit the activity of Mycobacterium tuberculosis NAD⁺-dependent DNA ligase A, which is critical for bacterial DNA replication. This suggests that this compound may have applications beyond oncology, potentially serving as an antimicrobial agent .

- Cell Migration Studies : In a study assessing the effects of various naphthalimide derivatives on HepG2 cells, this compound analogs were shown to significantly alter migration profiles within the first 24 hours post-treatment. This highlights its potential role in inhibiting cancer metastasis .

- Synergistic Effects with Other Compounds : Research has indicated that when combined with other chemotherapeutic agents like camptothecin, this compound can enhance therapeutic efficacy against MYCN-amplified neuroblastoma cells. This synergistic effect underscores the importance of combination therapies in improving treatment outcomes for aggressive cancers .

Eigenschaften

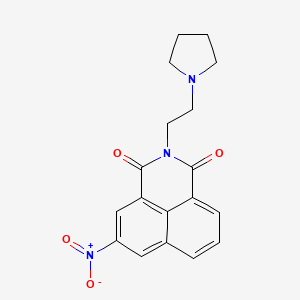

IUPAC Name |

5-nitro-2-(2-pyrrolidin-1-ylethyl)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c22-17-14-5-3-4-12-10-13(21(24)25)11-15(16(12)14)18(23)20(17)9-8-19-6-1-2-7-19/h3-5,10-11H,1-2,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOQUHPYCRYKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866443 | |

| Record name | 5-Nitro-2-[2-(pyrrolidin-1-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54824-20-3 | |

| Record name | Pinafide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54824-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinafide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054824203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinafide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PINAFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OZ94FI615 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.